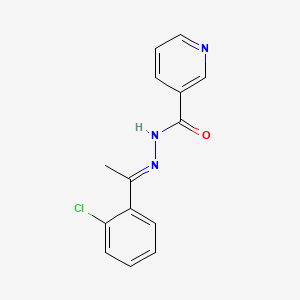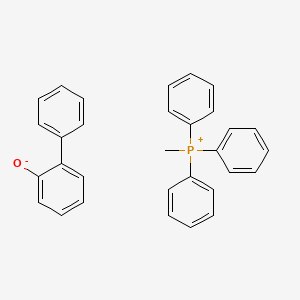
N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C9H20N2O7. It is known for its unique structure, which includes two hydroxy groups and two methoxy groups attached to a urea backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields with high chemical purity .
Industrial Production Methods
The industrial production of N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea typically involves the reaction of corresponding amines with phosgene to generate the desired isocyanate and carbamoyl chloride. These intermediates then react with ammonia to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding carbonyl compounds, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(hydroxymethyl)urea: This compound has similar hydroxy groups but lacks the methoxy groups.
1,3-Bis(hydroxymethyl)urea: Another similar compound with a different arrangement of hydroxy groups.
Uniqueness
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions .
Propriétés
Numéro CAS |
467425-85-0 |
|---|---|
Formule moléculaire |
C9H20N2O7 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
1,3-bis(1-hydroxy-2,2-dimethoxyethyl)urea |
InChI |
InChI=1S/C9H20N2O7/c1-15-7(16-2)5(12)10-9(14)11-6(13)8(17-3)18-4/h5-8,12-13H,1-4H3,(H2,10,11,14) |
Clé InChI |
MYGNTYVJTDYOAN-UHFFFAOYSA-N |
SMILES canonique |
COC(C(NC(=O)NC(C(OC)OC)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


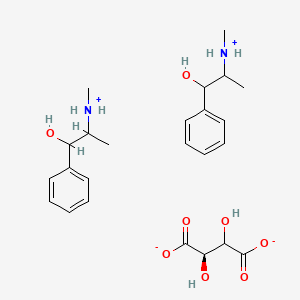
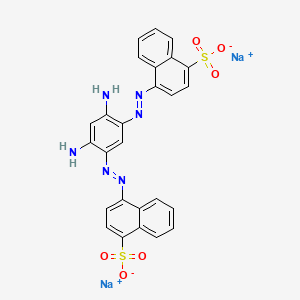



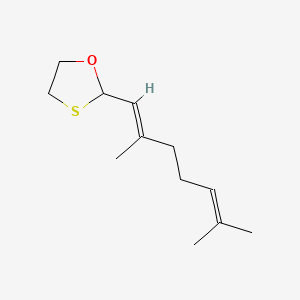
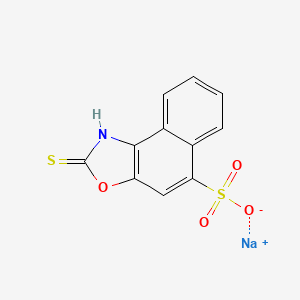
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)
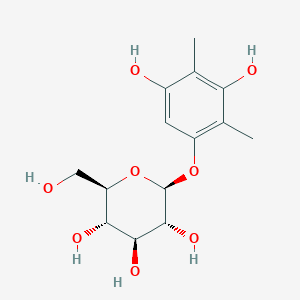

![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

